molecular formula C4H6N2O3 B043818 5-Hydroxy-5-methylhydantoin CAS No. 10045-58-6

5-Hydroxy-5-methylhydantoin

Cat. No. B043818
CAS RN: 10045-58-6
M. Wt: 130.1 g/mol
InChI Key: CNQHZBFQVYOFGD-UHFFFAOYSA-N
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Description

5-Hydroxy-5-methylhydantoin is a compound useful in organic synthesis . It is an oxidation product of 2′-deoxycytidine .


Synthesis Analysis

The synthesis of 5-Hydroxy-5-methylhydantoin involves biochemical and structural evidence for the irreversible entrapment of DNA glycosylases by 5-hydroxy-5-methylhydantoin, an oxidized thymine lesion . The preparation of 5-Hydroxy-5-methylhydantoin and its incorporation in synthetic oligonucleotides are described in the Supplementary Data .


Molecular Structure Analysis

The molecular formula of 5-Hydroxy-5-methylhydantoin is C4H6N2O3 . The average mass is 130.102 Da and the monoisotopic mass is 130.037842 Da .


Chemical Reactions Analysis

The 5-hydroxy-5-methylhydantoin (5-OH-5-Me-dHyd) is a nucleobase lesion induced by the action of ionizing radiation on thymine residue in DNA . The hydrogen bonding base pairs involving 5-OH-5-Me-dHyd bound to the four bases in DNA: adenine (A), cytosine ©, guanine (G), and thymine (T) have been studied .


Physical And Chemical Properties Analysis

The molecular formula of 5-Hydroxy-5-methylhydantoin is C4H6N2O3 . The average mass is 130.102 Da and the monoisotopic mass is 130.037842 Da .

Scientific Research Applications

  • DNA Damage Studies : 5-HMH nucleoside has been synthesized and inserted into oligodeoxyribonucleotides to study DNA damage caused by ionizing radiation (Guy, Dubet, & Teoule, 1993).

  • Biological Processing of Oxidative DNA Damage : Studies have shown that 5-HMH 2'-deoxynucleoside undergoes isomerization into various anomers, which might complicate the biological processing of oxidative DNA damage (Ali & Wagner, 2016).

  • DNA Repair and Coding : 5-HMH nucleosides inserted into DNA oligomers exhibit weak instability, suggesting potential applications in DNA repair and coding (Gasparutto et al., 2000).

  • DNA Lesion Repair : DNA N-glycosylases can effectively repair 5-hydroxyhydantoin and 5-HMH pyrimidine lesions, which can prevent mutagenic and cell lethality processes (Gasparutto, Muller, Boiteux, & Cadet, 2009).

  • Medical Applications : Derivatives of 1-methylhydantoin, including 5-HMH, have shown significant antitussive, anti-inflammatory, and anti-PM 2.5 acute pneumonia activities (Xu et al., 2019).

  • Kidney Tubule Protection : Intrinsic 5-HMH may protect kidney tubules from cellular damage caused by xenobiotics and hypoxia/reoxygenation, though higher concentrations might be necessary for effective inhibition (Ienaga, Park, & Yokozawa, 2013).

  • Vascular Protection : HMH, a metabolite of creatinine which includes 5-HMH, can provide vascular protection against high glucose levels and bradykinin-induced changes, potentially reducing vascular injury and remodeling through its antioxidant properties (Ienaga, Sohn, Naiki, & Jaffa, 2014).

Future Directions

The future directions of 5-Hydroxy-5-methylhydantoin research could involve further exploration of its biochemical and structural properties, as well as its potential applications in DNA repair processes .

properties

IUPAC Name

5-hydroxy-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3/c1-4(9)2(7)5-3(8)6-4/h9H,1H3,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQHZBFQVYOFGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50905511
Record name 4-Methyl-4H-imidazole-2,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-5-methylhydantoin

CAS RN

10045-58-6
Record name 2,4-Imidazolidinedione, 5-hydroxy-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-4H-imidazole-2,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
552
Citations
D Gasparutto, M Ait-Abbas, M Jaquinod… - Chemical research in …, 2000 - ACS Publications
… These repair studies clearly showed that all these enzymes, with the exception of the yOgg1 protein, are able to recognize and remove 5-hydroxy-5-methylhydantoin from the double-…
Number of citations: 65 pubs.acs.org
YV Le Bihan, M Angeles Izquierdo, F Coste… - Nucleic acids …, 2011 - academic.oup.com
… Preparation of 5-Hydroxy-5-methylhydantoin (Hyd, blue) and its carbanucleoside (cHyd, red… the recognition and the excision of 5-hydroxy-5-methylhydantoin (Hyd) (Figure 1b) by Fpg …
Number of citations: 31 academic.oup.com
D Gasparutto, E Muller, S Boiteux, J Cadet - Biochimica et Biophysica Acta …, 2009 - Elsevier
… The 5-hydroxyhydantoin- and the 5-hydroxy-5-methylhydantoin-containing oligonucleotides 1 and 2 were prepared as previously described [36], [37]. The 8-oxodGuo-containing …
Number of citations: 25 www.sciencedirect.com
A Guy, J Dubet, R Téoule - Tetrahedron letters, 1993 - Elsevier
… 5-hydroxy-5-methylhydantoin is a nucleobase lesion induced by the action of ionizing … and used to prepare chemical DNA fragments containing 5-hydroxy-5-methylhydantoin moieties. …
Number of citations: 16 www.sciencedirect.com
ZM Qiu, HZ Cai, HP Xi, YM Xia, HJ Wang - Structural Chemistry, 2012 - Springer
The 5-hydroxy-5-methylhydantoin (5-OH-5-Me-dHyd) is a nucleobase lesion induced by the action of ionizing radiation on thymine residue in DNA. In this study, we present the …
Number of citations: 4 link.springer.com
A Ali, JR Wagner - Chemical Research in Toxicology, 2016 - ACS Publications
… The separation of 5-hydroxy-5-methylhydantoin anomers … UV spectra (210–400 nm) of 5-hydroxy-5-methylhydantoin … assume that the 5-hydroxy-5-methylhydantoin nucleoside anomers …
Number of citations: 3 pubs.acs.org
J Rivière, K Klarskov, JR Wagner - Chemical research in …, 2005 - ACS Publications
… Excision of the oxidatively formed 5-hydroxyhydantoin and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases. …
Number of citations: 25 pubs.acs.org
P Jaruga, M Birincioglu, TA Rosenquist… - Biochemistry, 2004 - ACS Publications
… This enzyme also excised thymine-derived lesions thymine glycol and 5-hydroxy-5-methylhydantoin, albeit at a much lower rate. A comparison of the specificity and excision kinetics of …
Number of citations: 99 pubs.acs.org
LH Breimer, T Lindahl - Biochemistry, 1985 - ACS Publications
… in that 5-hydroxy-5-methylhydantoin was not observed. This could be due to the more hypoxic environment, with selective quenching of the formation of 5-hydroxy-5-methylhydantoin, or …
Number of citations: 165 pubs.acs.org
JR Wagner, JE Van Lier, M Berger… - Journal of the American …, 1994 - ACS Publications
… were observed to undergo isomerization and ultimately decomposed into the 5R* and 5S* diastereomers of /V-(2-deoxy/3-D-er>,t/i/,0-pentofuranosyl)-5-hydroxy-5-methylhydantoin. On …
Number of citations: 130 pubs.acs.org

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